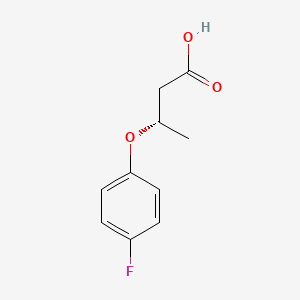

(S)-3-(4-Fluorophenoxy)butanoic acid

Description

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

(3S)-3-(4-fluorophenoxy)butanoic acid |

InChI |

InChI=1S/C10H11FO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |

InChI Key |

RZEIOHDDGGPORL-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)O)OC1=CC=C(C=C1)F |

Canonical SMILES |

CC(CC(=O)O)OC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Fluorophenoxy)butanoic acid typically involves the reaction of 4-fluorophenol with butanoic acid derivatives under specific conditions. One common method includes the use of polyfluoroalcohols as the fluorine source, PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This approach ensures moderate to good yields and excellent regioselectivity.

Industrial Production Methods

Industrial production of (S)-3-(4-Fluorophenoxy)butanoic acid may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Fluorophenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-3-(4-Fluorophenoxy)butanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and pain.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-(4-Fluorophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, synthesis methods, and inferred biological activities of (S)-3-(4-Fluorophenoxy)butanoic acid and related compounds:

Key Research Findings

Impact of Halogenation: The 4-fluorophenoxy group in (S)-3-(4-Fluorophenoxy)butanoic acid introduces electron-withdrawing effects, which may lower the pKa of the carboxylic acid compared to non-halogenated analogs (e.g., 3-phenoxybutanoic acid), enhancing solubility in biological matrices.

Stereochemical Considerations: Enantiomeric purity is critical for biological activity. The synthesis of (S)-3-(4-Bromophenyl)butanoic acid via chiral resolution underscores the importance of stereochemistry in optimizing therapeutic efficacy .

Pharmacological Potential: Patent data () highlight that phenoxy- and phenylthio-substituted carboxylic acids (e.g., 2-methyl-2-phenoxypropionic acid) exhibit anti-inflammatory properties, likely through cyclooxygenase (COX) inhibition. The fluorinated analog may offer improved selectivity or potency due to fluorine’s electronegativity and small atomic radius .

Critical Analysis of Evidence

- Contradictions and Gaps: Direct pharmacological data for (S)-3-(4-Fluorophenoxy)butanoic acid are absent in the evidence, requiring extrapolation from structurally related compounds. Odor-active butanoic acids (e.g., 3-methylbutanoic acid) mentioned in are unrelated to the target compound’s inferred therapeutic applications, highlighting divergent functional roles .

- Strengths: The enantioselective synthesis of (S)-3-(4-Bromophenyl)butanoic acid () provides a template for scalable production of chiral butanoic acid derivatives. Patent data () validate the therapeutic relevance of phenoxy-substituted carboxylic acids, supporting further investigation into the fluorinated variant.

Biological Activity

(S)-3-(4-Fluorophenoxy)butanoic acid is a compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This article will explore its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

(S)-3-(4-Fluorophenoxy)butanoic acid is characterized by a butanoic acid moiety connected to a phenoxy group that features a fluorine atom. Its molecular formula is , with a molecular weight of approximately 198.19 g/mol. The presence of the fluorine atom enhances the compound's binding affinity to biological targets due to its electron-withdrawing properties, which can influence enzyme interactions and receptor binding.

The biological activity of (S)-3-(4-Fluorophenoxy)butanoic acid primarily involves its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group can modulate enzyme function through competitive inhibition or allosteric modulation. The carboxylic acid group facilitates hydrogen bonding with target molecules, enhancing specificity and affinity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially altering cellular processes.

- Receptor Agonism : It has been identified as a selective agonist for G-protein coupled receptors (GPCRs), particularly GPR120, which is involved in metabolic regulation .

Biological Activity and Applications

Research indicates that (S)-3-(4-Fluorophenoxy)butanoic acid exhibits significant biological activities:

- Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation by modulating cytokine production.

- Metabolic Regulation : As an agonist of GPR120, it plays a role in glucose metabolism and lipid homeostasis.

- Therapeutic Potential : Ongoing research is exploring its use in drug development for conditions such as obesity and diabetes .

Table 1: Biological Activity Summary

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (S)-3-(4-Fluorophenoxy)butanoic acid | C10H11FO3 | Selective GPR120 agonist |

| 4-Amino-3-(4-fluorophenyl)butanoic acid | C10H12FNO2 | Prodrug hydrolyzed to active metabolites |

| 4-(3-Chlorophenoxy)butanoic acid | C10H11ClO3 | Similar structure with different halogen |

Case Studies

Several studies have explored the pharmacological effects of (S)-3-(4-Fluorophenoxy)butanoic acid:

- Study on Metabolic Regulation : This study demonstrated that administration of the compound in murine models significantly improved insulin sensitivity and reduced body weight gain in high-fat diet-induced obesity models. These results highlight its potential as a therapeutic agent for metabolic disorders .

- Inflammatory Response Evaluation : Another investigation assessed the anti-inflammatory properties of the compound, showing a marked decrease in pro-inflammatory cytokines in cell cultures treated with (S)-3-(4-Fluorophenoxy)butanoic acid compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.